N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide
Description
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isothiochromenyl and azaspiro moieties contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19(22-12-10-20(11-13-22)8-4-1-5-9-20)21-18-15-26(24,25)14-16-6-2-3-7-17(16)18/h2-3,6-7,18H,1,4-5,8-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGADOJJXERPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)NC3CS(=O)(=O)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isothiochromenyl intermediate, which is then reacted with an azaspiro compound under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product are maintained. This could involve optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases
Mechanism of Action
The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but they likely include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-3-azaspiro[5.5]undecane-3-carboxamide include:
2,2-Dioxo-3,4-dihydro-1H-isothiochromen-4-amine hydrochloride: This compound shares the isothiochromenyl moiety but lacks the azaspiro structure, resulting in different chemical properties and reactivity.
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives: These compounds have a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its combined isothiochromenyl and azaspiro moieties, which confer distinct chemical and biological properties not found in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
